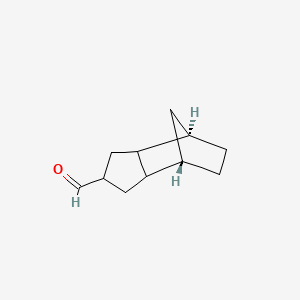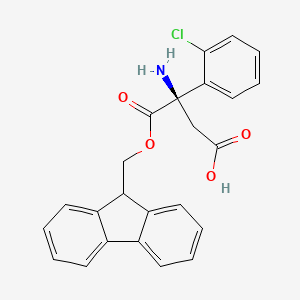
2-Aminothiazole,sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminothiazole sulfate is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. It is a derivative of thiazole, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Aminothiazole sulfate can be synthesized through various methods. One common method involves the Hantzsch reaction, which is a condensation reaction between α-haloketones and thioureas in a polar solvent . Another method involves the direct coupling of ketones and thiourea using iodine and dimethyl sulfoxide as a catalytic oxidative system . These methods typically yield moderate to good results.
Industrial Production Methods
In industrial settings, the synthesis of 2-aminothiazole sulfate often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The Hantzsch reaction is commonly employed due to its efficiency and the availability of starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminothiazole sulfate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiazolidines.
Substitution: It can undergo nucleophilic substitution reactions at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Aminothiazole sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains.
Industry: It is used in the production of dyes, fungicides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-aminothiazole sulfate involves its interaction with various molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell proliferation . Additionally, it can interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
2-Aminothiazole sulfate can be compared with other similar compounds such as:
Thiazole: The parent compound, which lacks the amino group.
2-Methylthiazole: A derivative with a methyl group instead of an amino group.
4-Aminothiazole: A positional isomer with the amino group at the fourth position.
Uniqueness
The presence of both the amino group and the sulfate moiety in 2-aminothiazole sulfate imparts unique chemical and biological properties, making it more versatile in its applications compared to its analogs .
Eigenschaften
Molekularformel |
C6H10N4O4S3 |
|---|---|
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
sulfuric acid;1,3-thiazol-2-amine |
InChI |
InChI=1S/2C3H4N2S.H2O4S/c2*4-3-5-1-2-6-3;1-5(2,3)4/h2*1-2H,(H2,4,5);(H2,1,2,3,4) |
InChI-Schlüssel |
SVJRDEAJKQMTMQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)N.C1=CSC(=N1)N.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



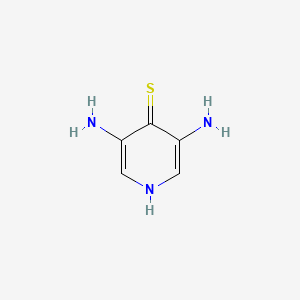

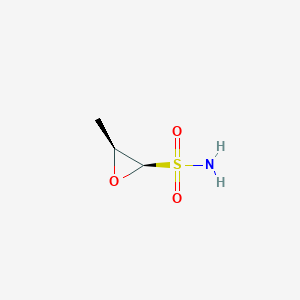
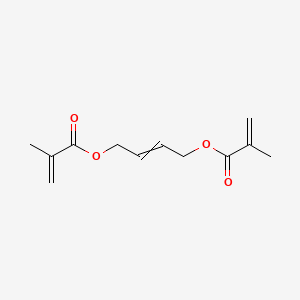
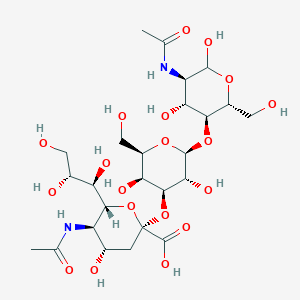
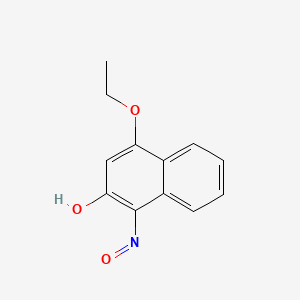

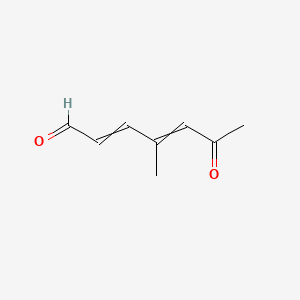
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)

